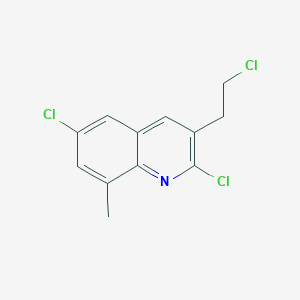

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline

Description

Properties

CAS No. |

948291-86-9 |

|---|---|

Molecular Formula |

C12H10Cl3N |

Molecular Weight |

274.6 g/mol |

IUPAC Name |

2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline |

InChI |

InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3 |

InChI Key |

CQTCLEJTBSBQGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-8-methylquinoline and 2-chloroethyl chloride.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.

Catalysts and Reagents: Catalysts such as aluminum chloride or ferric chloride are often used to facilitate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reaction Patterns of Chloroquinoline Derivatives

Chloroquinoline derivatives typically undergo oxidation , reduction , and substitution reactions, influenced by their aromatic ring and substituents. The presence of chlorine atoms (as electron-withdrawing groups) and alkyl chains (as electron-donating groups) modulates reactivity.

Oxidation Reactions

| Reagent | Product | Mechanism | Key Observations |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Quinoline N-oxides or oxidized derivatives | Electrophilic attack on the aromatic ring | Enhanced reactivity due to electron-withdrawing chlorine atoms |

| Chromium trioxide (CrO₃) | Oxidized quinoline derivatives | Oxidative cleavage of reactive sites | Selectivity depends on substituent positions |

Reduction Reactions

| Reagent | Product | Mechanism | Key Observations |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Reduced quinoline derivatives (e.g., dihydroquinolines) | Nucleophilic attack on the aromatic ring | Chlorine substitution stabilizes intermediates |

| Sodium borohydride (NaBH₄) | Partially reduced derivatives | Selective hydrogenation | Methyl groups may influence hydrogenation sites |

Substitution Reactions

Chloroquinolines undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of chlorine.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Amination | Amine (NH₃, R-NH₂) | Aminoquinoline derivatives | Basic conditions (e.g., NaOH, K₂CO₃) |

| Alkylation | Alkyl halides (R-X) | Alkoxyquinoline derivatives | Mild acidic/basic conditions |

| Thiolation | Thiols (R-SH) | Thioquinoline derivatives | Catalytic conditions (e.g., Pd/C) |

Biological Activity and Reaction Implications

Chloroquinoline derivatives, including those with methyl and ethyl substituents, exhibit diverse biological activities:

-

Antimicrobial : Chlorine atoms enhance membrane permeability, enabling interaction with microbial targets (e.g., DNA gyrase).

-

Anticancer : Alkyl chains (e.g., chloroethyl) may induce cytotoxicity via tubulin polymerization interference or ROS generation .

-

Enzyme Inhibition : Substituent patterns influence binding affinity to enzymes like topoisomerase IV.

Limitations and Research Gaps

-

Data scarcity : No direct experimental data exists for the exact compound in the provided sources.

-

Structural complexity : The combination of chlorine, methyl, and ethyl groups introduces steric and electronic challenges, requiring tailored reaction conditions.

-

Toxicity concerns : Chlorinated compounds may exhibit environmental persistence, necessitating cautious handling in synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, primarily attributed to its ability to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and cell division, and their inhibition can lead to effective treatment options for bacterial infections. Studies indicate that derivatives of this compound can enhance its antimicrobial efficacy by modifying its structure through nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit improved biological profiles.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. Its mechanism often involves the induction of apoptosis in cancer cells through DNA intercalation and the inhibition of topoisomerases, which are vital for cancer cell proliferation. The compound's structural modifications can lead to enhanced cytotoxicity against various cancer cell lines, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline and its biological activity is essential for optimizing its pharmacological effects. The presence of chlorine atoms at specific positions on the quinoline ring contributes to its lipophilicity and cellular membrane penetration capabilities. This aspect is crucial for enhancing the compound's bioavailability and therapeutic efficacy.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions that allow for the introduction of different functional groups. This flexibility in synthesis enables researchers to create a library of derivatives that can be screened for enhanced biological activity. For instance, reactions involving amines or thiols can yield substituted quinoline derivatives with potentially improved pharmacological properties .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth through enzyme inhibition mechanisms. |

| Study B | Anticancer Efficacy | Induced apoptosis in multiple cancer cell lines; effective against KRAS-mutated cells. |

| Study C | Structure-Activity Relationships | Identified optimal substitution patterns that enhance lipophilicity and biological activity. |

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline involves its interaction with cellular components such as DNA and proteins. The compound can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication. This results in the disruption of cellular processes and ultimately cell death. The compound may also interact with proteins involved in cell signaling pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Chloroethyl-Substituted Quinolines

3-Chloroethyl 2-Phenylquinoline-4-carboxylate

- Structure: Quinoline core with a 3-chloroethyl ester group and phenyl substitution.

- Key Differences : Lack of dichloro and methyl substituents reduces steric hindrance and lipophilicity (lower XLogP3 vs. target compound).

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

- Structure: Features a 2-chloro-8-methylquinoline core with an aniline-derived side chain.

- Activity: Aminoquinolines of this type are explored as antimalarials and analgesics, highlighting the pharmacological versatility of quinoline derivatives.

2,6-Dichloro-8-methylquinoline Derivatives

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Functional Analogs: Haloethyl Nitrosoureas

Examples :

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Bifunctional alkylator inducing DNA interstrand cross-links via sequential chloroethylation and displacement of Cl⁻.

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Monofunctional variant with reduced cross-linking efficiency but retained cytotoxicity.

Mechanistic Contrasts :

- Alkylating Activity: The target compound’s chloroethyl group may act as a monofunctional alkylator, akin to CCNU, but lacks the nitrosourea moiety required for carbamoylation or spontaneous decomposition into reactive isocyanates (e.g., 2-chloroethyl isocyanate, a DNA repair inhibitor).

- DNA Interaction: Nitrosoureas form ethyl bridges between guanine residues, while the quinoline derivative’s planar structure may intercalate or bind DNA via halogen interactions.

Table 2: Functional Comparison with Nitrosoureas

Broader Context: Chloroethyl-Containing Compounds

Bis(2-chloroethyl)ether (BCEE) :

- Structure : Symmetric ether with two chloroethyl groups.

- Contrast : Lacks aromaticity and nitrogen heteroatoms, resulting in lower DNA affinity but higher environmental persistence.

- Toxicity: BCEE is a carcinogen, whereas the target compound’s quinoline core may mitigate systemic toxicity through selective binding.

Biological Activity

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article reviews its antimicrobial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 274.57 g/mol. The compound features multiple chlorine substituents and a methyl group, contributing to its unique reactivity and biological profile. Its structure can be represented as follows:

The biological activity of this compound primarily involves the inhibition of crucial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and cell division, making this compound a potential candidate for treating bacterial infections and cancer therapy due to its ability to interfere with cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens is attributed to its ability to disrupt DNA replication processes in bacteria:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound's lipophilicity enhances its ability to penetrate cellular membranes, increasing its efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values : The compound exhibited varying IC50 values depending on the cell line, indicating selective cytotoxicity.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on HeLa cells, demonstrating significant growth inhibition at concentrations ranging from 10 µM to 100 µM. The mechanism involved the activation of apoptotic pathways as evidenced by increased caspase activity .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve nucleophilic substitution reactions, leveraging the chlorine atoms as leaving groups:

- Nucleophilic Substitution : Reactions with amines or thiols can yield substituted derivatives.

- Reflux Techniques : Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO) under reflux conditions.

Q & A

Q. Table 1. Structural Parameters from Analogs

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dihedral angle (quinoline vs. benzene) | 70.22° | X-ray crystallography | |

| RMS deviation (quinoline ring) | 0.04 Å | X-ray crystallography |

Methodological Insight : Use Mercury or OLEX2 software to model crystal packing and predict solubility/stability .

How can structure-activity relationship (SAR) studies be designed to evaluate biological potential, such as antimicrobial or anti-inflammatory activity?

Q. Advanced

- PI3Kδ Inhibition : Inspired by AMG319 (a PI3Kδ inhibitor with a quinoline core), design analogs with substitutions at C3 and C7. Test inhibition via kinase assays .

- Antimicrobial Assays : Compare MIC values against S. aureus and E. coli using microdilution methods, referencing ethyl selenopyranoquinoline carboxylates as benchmarks .

Q. Experimental Design :

Synthesize derivatives with varying chloro/methyl groups.

Screen in vitro against target enzymes/pathogens.

Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .

How should researchers resolve contradictions in reported data (e.g., melting points, spectral peaks) for this compound?

Advanced

Discrepancies may arise from:

- Polymorphism : Different crystal forms alter melting points. Use DSC and PXRD to identify polymorphs .

- Solvent Effects : NMR chemical shifts vary with deuterated solvents. Report data in CDCl or DMSO-d consistently .

Case Study : If a melting point differs by >5°C from literature, recrystallize from multiple solvents (e.g., ethanol, acetone) and compare with single-crystal X-ray data .

What computational methods are suitable for predicting reactivity or metabolic pathways of this compound?

Q. Advanced

- DFT Calculations : Gaussian 09 or ORCA to model electrophilic substitution at C2/C6 positions.

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and cytochrome P450 interactions .

Q. Table 2. Example Computational Results

| Parameter | Predicted Value | Tool | Reference |

|---|---|---|---|

| logP | 3.2 | SwissADME | |

| CYP3A4 inhibition | High | pkCSM |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.